2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C23H21N3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(6-phenylmethoxyindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21N3O2/c27-23(25-15-18-8-11-24-12-9-18)16-26-13-10-20-6-7-21(14-22(20)26)28-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,25,27) |
InChI Key |
NMRFNCUSDYVWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer method employs phenylhydrazine derivatives cyclized under acidic conditions. For example, heating 6-benzyloxy-1H-indole with a ketone or aldehyde in the presence of HCl or ZnCl₂ yields substituted indoles. This method is advantageous for introducing substituents at the 3-position but requires careful control of reaction conditions to avoid over-acidification or polymerization.
Reductive Cyclization
A more efficient route involves palladium-catalyzed hydrogenation of nitrovinyl intermediates. For instance, trans-6-benzyloxy-β-pyrrolidino-2-nitrostyrene undergoes reductive cyclization using 10% Pd/C in acetic acid/ethanol, producing 6-benzyloxyindole in ~75% yield. This one-pot method minimizes side reactions and simplifies purification.
Functionalization of the Indole Ring
Introduction of the Benzyloxy Group
The benzyloxy group at the 6-position is installed via nucleophilic aromatic substitution or Ullmann coupling :
-
Direct substitution : Treating 6-hydroxyindole with benzyl bromide and K₂CO₃ in DMF at 80°C for 12 hours achieves 85–90% conversion.
-
Copper-mediated coupling : Using CuI and 1,10-phenanthroline in toluene, 6-iodoindole reacts with benzyl alcohol to yield the benzyloxy derivative.
Amide Bond Formation
The acetamide side chain is introduced through carbodiimide-mediated coupling between the indole acetic acid derivative and 4-(aminomethyl)pyridine .
Activation of the Carboxylic Acid
Coupling with 4-(Aminomethyl)Pyridine
Adding 4-(aminomethyl)pyridine to the activated acid in the presence of DIPEA (diisopropylethylamine) yields the target acetamide. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) provides the final compound in 70–75% yield.
Optimization and Challenges
Protection-Deprotection Strategies
Solvent and Catalyst Screening
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | DMF > THF > DCM | +15% in DMF |
| Catalyst (coupling) | HOBt > HOAt | +10% |
| Temperature | 0°C → RT (gradual) | +20% |
Structural Characterization
Spectroscopic Data
Purity Analysis
HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 12.3 minutes.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Reductive cyclization | 3 | 62% | One-pot, minimal purification |
| Fischer synthesis | 4 | 48% | Scalable indole formation |
| Ullmann coupling | 5 | 55% | Regioselective benzylation |
Industrial-Scale Considerations
For bulk production, the reductive cyclization route is preferred due to fewer intermediates and compatibility with continuous flow reactors. Key challenges include:
-
Catalyst recycling : Pd/C recovery via filtration reduces costs.
-
Solvent reuse : Distillation recovers >90% DMF.
Emerging Techniques
Photocatalytic Coupling
Recent advances use iridium photocatalysts to mediate C–N bond formation between indole acetic acids and amines, reducing reliance on carbodiimides.
Enzymatic Acetylation
Lipase-catalyzed acetylation in ionic liquids achieves 80% yield with enhanced stereoselectivity, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2,3-dione derivatives, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The benzyloxy and pyridinylmethyl groups may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Key Observations :
- Indole vs. Quinoline Core: The target compound’s indole scaffold (vs. quinoline in ) may confer distinct electronic properties, as indoles are more electron-rich and prone to electrophilic substitution.
- Molecular Weight : The target compound’s molecular weight is likely lower than 602 (as in ), suggesting better bioavailability if within Lipinski’s rule of five limits.
Pharmacophore and Functional Group Analysis
- Acetamide Linker : The acetamide group is conserved across all compared compounds, serving as a flexible linker that may stabilize interactions with target proteins .
- Aromatic Systems : The pyridin-4-ylmethyl group in the target compound contrasts with pyridin-4-ylidene in or benzothiazole systems in . These differences impact electron distribution and hydrogen-bonding capacity.
- Polar Groups: The absence of cyano or sulfamoyl groups (common in ) in the target compound suggests reduced polarity, which might enhance blood-brain barrier penetration compared to more polar analogs.
Biological Activity
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound characterized by its complex structure, which includes an indole core, a benzyloxy group, and a pyridin-4-ylmethyl acetamide moiety. Its molecular formula is C23H21N3O2, with a molecular weight of approximately 371.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases such as cancer and viral infections.
Research indicates that this compound interacts with specific molecular targets, modulating receptor and enzyme activities. These interactions are crucial for understanding its therapeutic potential. The compound has been shown to influence various biological pathways, which may lead to its efficacy against diseases like HIV and certain cancers.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits significant anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antiviral Activity : The compound has demonstrated potential antiviral properties, particularly against HIV, by interfering with viral replication processes.
- Enzyme Modulation : It has been noted to modulate the activity of certain enzymes, which may contribute to its therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with other indole derivatives. The following table highlights some structural similarities and differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Indole core with acetic acid | Plant growth regulator |
| Indole-3-carbinol | Indole core with a carbon chain | Potential anticancer properties |
| Indomethacin | Indole core with an acetic acid derivative | Nonsteroidal anti-inflammatory drug |
| This compound | Indole core with benzyloxy and pyridine groups | Anticancer and antiviral properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
